molecular formula C21H24Cl2N2O5S B4152832 4-(2,4-dichlorophenoxy)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide

4-(2,4-dichlorophenoxy)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide

Cat. No.: B4152832
M. Wt: 487.4 g/mol
InChI Key: RATZFJIPNRXOEA-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a tetrahydrofuranyl group, and a sulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide typically involves multiple steps. One common approach is to start with the preparation of 2,4-dichlorophenoxybutanoic acid, which is then reacted with appropriate amines and sulfonyl chlorides under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dichlorophenoxy)butanoic acid: A related compound with similar structural features but different functional groups.

    2,4-dichlorophenoxyacetic acid: Another similar compound used as a herbicide.

    4-(2,4-dichlorophenoxy)butyrate: A compound with a similar backbone but different substituents.

Uniqueness

4-(2,4-dichlorophenoxy)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O5S/c22-15-5-10-20(19(23)13-15)30-12-2-4-21(26)25-16-6-8-18(9-7-16)31(27,28)24-14-17-3-1-11-29-17/h5-10,13,17,24H,1-4,11-12,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATZFJIPNRXOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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